In Vivo Gene Silencing Potency (EC50) in Murine Factor VII Model
Following formulation optimization, LNP-encapsulated 503O13 achieved an in vivo EC50 of 0.01 mg/kg for Factor VII (FVII) gene silencing in mice, representing a 5- to 100-fold improvement in potency compared to other efficacious second-generation lipidoids evaluated under identical conditions [1]. This EC50 is the lowest reported value among the 1,400 degradable lipidoids screened in the foundational study, including the first-generation lead compound 304O13 [2].
| Evidence Dimension | In vivo siRNA delivery efficacy (EC50) |
|---|---|
| Target Compound Data | 0.01 mg/kg total siRNA |
| Comparator Or Baseline | Other second-generation lipidoids (EC50 range: 0.05 - 1 mg/kg); First-generation lead 304O13 (EC50: ~0.03 mg/kg, as inferred from being the top candidate in the initial library) |
| Quantified Difference | 503O13 is 5- to 100-fold more potent than the comparator second-generation group. It is approximately 3-fold more potent than the first-generation lead compound 304O13. |
| Conditions | In vivo Factor VII (FVII) gene silencing assay in mice following intravenous (IV) administration of LNP-formulated siRNA. |
Why This Matters
This superior potency translates to a significantly lower required siRNA dose to achieve a therapeutic effect, which reduces the overall lipid burden and the potential for dose-dependent toxicities, a critical factor for repeated dosing regimens.
- [1] Whitehead KA, Dorkin JR, Vegas AJ, et al. Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nat Commun. 2014;5:4277. (Figure 6d). View Source
- [2] Whitehead KA, Dorkin JR, Vegas AJ, et al. Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nat Commun. 2014;5:4277. (Abstract and text describing EC50 values). View Source
